N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-17-12-19(27-18-6-2-1-5-16(17)18)21(25)23-20(14-7-10-26-11-8-14)15-4-3-9-22-13-15/h1-6,9,12-14,20H,7-8,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKJSXDZUGBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues of 4-Oxo-4H-Chromene Carboxamides
N-(3',4'-Dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (C27)
- Core Structure : 4-Oxo-4H-chromene.
- Substituents : Carboxamide at position 3; N-linked 3',4'-dimethylphenyl group.
- Key Differences: The carboxamide position (C3 vs. The dimethylphenyl group enhances hydrophobicity compared to the target compound’s hybrid oxan-4-yl/pyridine group.
- Biological Relevance: Reported in Parkinson’s disease research as a monoamine oxidase-B (MAO-B) inhibitor candidate .
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
- Core Structure: 4-Oxo-4H-chromene fused with a thiazolidinone ring.
- Substituents: Thiazolidinone at position 3; furan carboxamide at N-position.
- Furan substituents may improve π-π stacking interactions compared to pyridine .
Analogues with Heterocyclic Cores and Similar Substituents
7-(Pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (Compound 9)
- Core Structure : Imidazo[1,5-a]pyridine.
- Substituents : Pyridin-3-yl at position 7; tetrahydropyran-methyl group at N-position.
- Key Differences : The imidazopyridine core offers distinct aromaticity and binding modes compared to chromene. Reported as a glycogen synthase kinase-3β (GSK-3β) inhibitor with improved blood-brain barrier penetration due to the pyran group .
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Core Structure : 1,3-Thiazolidin-4-one.
- Substituents : 4-Chlorophenyl and pyridin-3-yl groups.
- Key Differences: The thiazolidinone core is associated with antiviral activity. The 4-chlorophenyl group enhances lipophilicity, while pyridine enables hydrogen bonding. Crystal studies reveal π-π stacking and N–H···N interactions .
Physicochemical and Pharmacokinetic Comparisons
Structural and Functional Insights
- Carboxamide Position : C2 substitution on chromene may favor planar conformations, enhancing interactions with flat enzyme active sites compared to C3 analogs.
- Crystal Packing : Analogous to –8, the target compound may exhibit N–H···O hydrogen bonds and π-π stacking, stabilizing its solid-state structure .
Biological Activity
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
Key Features:
- Contains an oxan ring and a pyridine moiety.
- The chromone backbone contributes to its biological activity due to its ability to interact with various biological targets.
1. Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of the chromone structure allows for the scavenging of free radicals, which can mitigate oxidative stress in biological systems.
| Study | Findings |
|---|---|
| Patel et al. (2011) | Demonstrated antioxidant activity in various in vitro assays. |
| Gautam et al. (2010) | Found that chromones reduced oxidative stress markers in cellular models. |
2. Antimicrobial Activity
This compound has shown potential as an antimicrobial agent against various pathogens.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition observed. |
| Escherichia coli | Effective against gram-negative bacteria. |
3. Anti-inflammatory Properties
The compound's anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases, which play critical roles in inflammatory pathways.
| Study | Results |
|---|---|
| Khan et al. (2010) | Reported significant inhibition of COX-2 activity. |
| Nohara et al. (1974) | Found that derivatives exhibited anti-inflammatory effects in animal models. |
4. Anticancer Activity
Chromone derivatives have been extensively studied for their anticancer properties, including effects on cell proliferation and apoptosis.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 15.0 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
- Interaction with DNA : Some studies suggest that chromones can intercalate with DNA, leading to cytotoxic effects in cancer cells.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on MCF-7 cells, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation.
Case Study 2: Anti-inflammatory Effects
In a murine model of acute inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
